molecular formula C11H9FN2O B12698652 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- CAS No. 87356-51-2

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-

Cat. No.: B12698652
CAS No.: 87356-51-2
M. Wt: 204.20 g/mol
InChI Key: QWIZBSBIOVSMMA-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- is a heterocyclic compound that features a pyrimidinone core substituted with a 2-fluorophenyl and a 2-methyl group

Preparation Methods

Chemical Reactions Analysis

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: Intramolecular cyclization reactions can be facilitated by heating with appropriate catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action can include modulation of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- can be compared with other similar compounds such as:

The uniqueness of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

87356-51-2

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-(2-fluorophenyl)-2-methylpyrimidin-4-one

InChI

InChI=1S/C11H9FN2O/c1-8-13-7-6-11(15)14(8)10-5-3-2-4-9(10)12/h2-7H,1H3

InChI Key

QWIZBSBIOVSMMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=O)N1C2=CC=CC=C2F

Origin of Product

United States

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